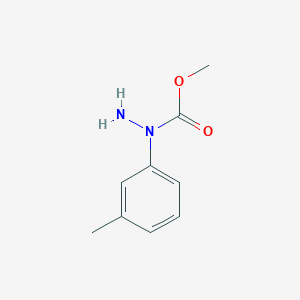
Hydrazinecarboxylic acid, 1-(3-methylphenyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxylic acid, 1-(3-methylphenyl)-, methyl ester is an organic compound with the molecular formula C9H12N2O2. This compound is a derivative of hydrazinecarboxylic acid, where the hydrazine group is substituted with a 3-methylphenyl group and the carboxylic acid is esterified with a methyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxylic acid, 1-(3-methylphenyl)-, methyl ester typically involves the esterification of hydrazinecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxylic acid, 1-(3-methylphenyl)-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides or anhydrides can be used to introduce new functional groups.
Major Products
The major products formed from these reactions include hydrazones, azines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Hydrazinecarboxylic acid, 1-(3-methylphenyl)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Hydrazinecarboxylic acid, 1-(3-methylphenyl)-, methyl ester exerts its effects involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The ester group can undergo hydrolysis to release the active hydrazine derivative, which then interacts with its targets.
Comparison with Similar Compounds
Similar Compounds
- Hydrazinecarboxylic acid, 1-phenyl-, methyl ester
- Hydrazinecarboxylic acid, 1-(4-methylphenyl)-, methyl ester
- Hydrazinecarboxylic acid, 1-(2-methylphenyl)-, methyl ester
Uniqueness
Hydrazinecarboxylic acid, 1-(3-methylphenyl)-, methyl ester is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl N-amino-N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C9H12N2O2/c1-7-4-3-5-8(6-7)11(10)9(12)13-2/h3-6H,10H2,1-2H3 |
InChI Key |
WCXDPQRPVRGWRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butylN-{5-[(propan-2-yl)amino]pentyl}carbamatehydrochloride](/img/structure/B13638675.png)












